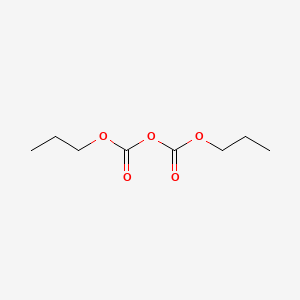

Dipropyl dicarbonate

Description

Structure

3D Structure

Properties

CAS No. |

43086-15-3 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

propoxycarbonyl propyl carbonate |

InChI |

InChI=1S/C8H14O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-6H2,1-2H3 |

InChI Key |

APGAJOXIADQGSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OC(=O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dipropyl Carbonate

Transesterification Processes for Dipropyl Carbonate Production

Transesterification stands as a prominent and widely researched method for the production of dipropyl carbonate. This chemical process involves the exchange of an alkoxy group of an ester with another alcohol. In the context of dipropyl carbonate synthesis, this typically involves the reaction of a simple dialkyl carbonate with n-propanol.

Utilization of Dimethyl Carbonate and n-Propanol as Precursors

The most common precursors for the synthesis of dipropyl carbonate (DPC) via transesterification are dimethyl carbonate (DMC) and n-propanol. This reaction is a two-step equilibrium process. In the first step, dimethyl carbonate reacts with n-propanol to form methyl propyl carbonate (MPC) and methanol (B129727). In the second step, the newly formed methyl propyl carbonate further reacts with another molecule of n-propanol to yield dipropyl carbonate and another molecule of methanol. Alternatively, two molecules of methyl propyl carbonate can undergo disproportionation to produce one molecule of dipropyl carbonate and one molecule of dimethyl carbonate.

Heterogeneous Catalysis in Transesterification Reactions

Heterogeneous catalysts are extensively employed in the transesterification process for dipropyl carbonate synthesis due to their significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often-enhanced stability under reaction conditions.

Alkali carbonates, particularly potassium carbonate (K₂CO₃), supported on various materials have proven to be effective catalysts for the synthesis of dipropyl carbonate.

Research into the use of K₂CO₃/Hβ zeolite has demonstrated its catalytic efficacy. The microporous structure of the Hβ zeolite provides a large surface area for the active potassium carbonate species. One study found that a catalyst with a 28% loading of K₂CO₃ on Hβ zeolite achieved the best performance, resulting in a 94.4% conversion of dimethyl carbonate and a 58.7% selectivity towards dipropyl carbonate. The structural integrity of the Hβ zeolite was observed to change with increasing K₂CO₃ loading. The optimal performance is attributed to a balance between a sufficient number of active sites and favorable surface area and pore diameter.

Similarly, K₂CO₃ supported on activated carbon (AC) has been investigated as a catalyst for this transesterification reaction. K₂CO₃/AC catalysts have shown good catalytic activity. Studies have indicated that a K₂CO₃ loading of about 15% on activated carbon is suitable. The catalytic activity was also found to be dependent on the catalyst dosage, with an optimum of around 5%. When this catalyst was reused for a third time, it retained 85.1% of its initial activity.

While direct studies on the use of Mg-Al-La composite oxides for the synthesis of dipropyl carbonate are not extensively documented in publicly available literature, research on similar transesterification reactions provides strong indications of their potential catalytic activity. For instance, La-doped Mg-Al composite oxides have been effectively used for the synthesis of diethyl carbonate from ethylene (B1197577) carbonate and ethanol. The introduction of lanthanum was found to enhance the interaction with magnesium oxide and increase the lattice oxygen content. These catalysts possess a rich mesoporous structure and a high density of strong basic sites, which are crucial for catalytic activity. In one study, an 8 mol% La-doped Mg-Al composite oxide catalyst resulted in a 58.5% yield of diethyl carbonate with 94.7% selectivity. researchgate.net This suggests that the basic properties of Mg-Al-La composite oxides could be beneficial for activating the alcohol and carbonate reactants in dipropyl carbonate synthesis. Furthermore, Mg/Al/La mixed oxide catalysts have been successfully synthesized and applied in the transesterification of glycerol (B35011) with dimethyl carbonate, demonstrating their versatility in promoting this type of chemical transformation. bohrium.com

Homogeneous and Organocatalytic Systems (e.g., Ionic Liquids) in Carbonate Synthesis

Homogeneous and organocatalytic systems, particularly ionic liquids (ILs), have emerged as a promising class of catalysts for the synthesis of dialkyl carbonates. beilstein-journals.org Ionic liquids are salts with low melting points that can act as both the catalyst and the solvent. Their properties, such as negligible vapor pressure, high thermal stability, and tunable acidity or basicity, make them attractive for various chemical processes.

In the context of carbonate synthesis, basic ionic liquids have shown considerable catalytic activity. For example, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) has been used as a catalyst for the synthesis of dipentyl carbonate from dimethyl carbonate and 1-pentanol, a reaction chemically similar to the synthesis of dipropyl carbonate. beilstein-journals.org Under optimized conditions, a 76% yield of dipentyl carbonate was achieved. beilstein-journals.org Another study on the synthesis of dibutyl carbonate from dimethyl carbonate and n-butanol utilized tetraethylammonium-based amino acid ionic liquids, with [N₂₂₂₂][Pro] showing the best performance, yielding 72% of the product. beilstein-journals.org These examples highlight the potential of ionic liquids as efficient catalysts for the synthesis of dipropyl carbonate, offering high yields under relatively mild conditions. The catalytic mechanism is believed to involve the activation of the carbonyl group of the dimethyl carbonate by the ionic liquid, facilitating the nucleophilic attack by the alcohol.

Optimization of Reaction Conditions and Parameters for Dipropyl Carbonate Yield and Selectivity

The yield of dipropyl carbonate and the selectivity of the transesterification reaction are highly dependent on several key parameters. These include the molar ratio of the reactants, reaction temperature, reaction time, and catalyst loading.

For the K₂CO₃/Hβ zeolite catalyst system, optimal conditions were identified to maximize the production of dipropyl carbonate. The ideal molar ratio of n-propanol to dimethyl carbonate was found to be approximately 3:1. The reaction reached its optimum at a temperature of around 363 K (90 °C) over a period of 10 hours.

In the case of K₂CO₃/Activated Carbon catalysts, a suitable reaction time was determined to be 5 hours to achieve a good yield of dipropyl carbonate.

The following interactive data tables summarize the optimized reaction conditions and resulting yields for different catalytic systems based on available research findings.

Table 1: Optimized Reaction Conditions for Dipropyl Carbonate Synthesis using K₂CO₃/Hβ Zeolite Catalyst

| Parameter | Optimal Value |

| Catalyst | 28% K₂CO₃/Hβ zeolite |

| n-Propanol to DMC Molar Ratio | 3:1 |

| Reaction Temperature | 363 K (90 °C) |

| Reaction Time | 10 hours |

| DMC Conversion | 94.4% |

| DPC Selectivity | 58.7% |

Table 2: Optimized Reaction Conditions for Dipropyl Carbonate Synthesis using K₂CO₃/Activated Carbon Catalyst

| Parameter | Optimal Value |

| Catalyst | 15% K₂CO₃/Activated Carbon |

| Catalyst Dosage | 5% |

| Reaction Time | 5 hours |

| Reusability | 85.1% activity after 3rd use |

Influence of Reaction Temperature and Duration

The temperature and duration of the synthesis process are pivotal in achieving optimal yields of dipropyl carbonate. Research indicates that a suitable reaction temperature is approximately 363 K. akjournals.com This temperature provides the necessary energy to overcome the activation barrier of the reaction without promoting undesirable side reactions. The optimal reaction time has been identified as 10 hours, which allows for the reaction to proceed to a high conversion of the starting materials. akjournals.com

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | ~363 K |

| Reaction Duration | 10 hours |

Impact of Reactant Molar Ratios

The stoichiometry of the reactants plays a crucial role in the synthesis of dipropyl carbonate. An optimal molar ratio of propyl alcohol to dimethyl carbonate (DMC) has been found to be approximately 3:1 for achieving the highest catalytic activity. akjournals.com This excess of propyl alcohol helps to drive the equilibrium of the transesterification reaction towards the formation of the desired dipropyl carbonate product.

| Reactants | Optimal Molar Ratio |

|---|---|

| n(propyl alcohol) / n(DMC) | ~3/1 |

Catalyst Loading and Structural Attributes

The choice of catalyst and its properties are fundamental to the efficiency of dipropyl carbonate synthesis. A microporous Hb sieve supported K2CO3 catalyst has shown excellent performance. akjournals.com The best results were obtained with a catalyst having a 28% loading of K2CO3, which resulted in a 94.4% conversion of dimethyl carbonate and a 58.7% selectivity to dipropyl carbonate. akjournals.com

The structural attributes of the catalyst are also significant. X-ray diffraction (XRD) results have shown that the structure of the Hb sieve deforms as the K2CO3 loading increases. akjournals.com Nitrogen physisorption studies indicate that the improved catalytic activity at the optimal loading is due to a sufficient number of active sites, a favorable surface area, and a larger pore diameter. akjournals.com Furthermore, infrared spectroscopy has shown no significant difference in the catalyst's spectrum before and after a 10-hour reaction, indicating its excellent reusability. akjournals.com

| Catalyst Parameter | Finding |

|---|---|

| Optimal K2CO3 Loading on Hb sieve | 28% |

| DMC Conversion at Optimal Loading | 94.4% |

| DPC Selectivity at Optimal Loading | 58.7% |

| Structural Impact of Increased Loading | Deformation of Hb structure |

| Key Attributes for High Activity | Sufficient active sites, preferable surface area, larger pore diameter |

Exploration of Phosgene-Free and Green Synthetic Routes for Organic Carbonates

The chemical industry is increasingly moving towards sustainable practices, which includes the development of phosgene-free and green synthetic routes for organic carbonates. researchgate.netresearchgate.netresearchgate.netresearchgate.net Phosgene (B1210022) is a highly toxic and corrosive chemical, and its replacement with safer and more environmentally friendly alternatives is a key goal in green chemistry. researchgate.netresearchgate.net These greener routes often utilize feedstocks that are renewable, less hazardous, and lead to the formation of fewer byproducts. rsc.orgrsc.org

The aminolysis of organic carbonates is one such suitable phosgene-free synthetic route to carbamate (B1207046) esters. researchgate.net The direct synthesis of organic carbonates from an alcohol and carbon dioxide, in the presence of drying agents and catalysts, is another promising green alternative. researchgate.net

Direct Carbon Dioxide Utilization in Carbonate Synthesis (General Principles)

Carbon dioxide (CO2) is an attractive C1 source for the synthesis of organic carbonates due to its abundance, low cost, non-toxic nature, and renewability. researchgate.netrsc.orgrsc.org The utilization of CO2 as a chemical feedstock presents an opportunity to reduce greenhouse gas emissions while producing valuable chemicals. rsc.orgrsc.org

The direct synthesis of organic carbonates from CO2 can be achieved through several pathways. One common method involves the reaction of CO2 with epoxides to form cyclic carbonates. mdpi.com This reaction is often catalyzed by Lewis acids and can proceed under relatively mild conditions due to the ring strain of the epoxides. researchgate.net Another approach is the direct reaction of CO2 with alcohols. researchgate.net This route is thermodynamically challenging and often requires the use of catalysts and dehydrating agents to shift the equilibrium towards the product side. researchgate.netrsc.org Despite these challenges, the direct synthesis from CO2 and alcohols is a highly desirable route as it represents a direct conversion of a greenhouse gas into a valuable chemical product. rsc.org

Elucidation of Reaction Mechanisms and Catalytic Pathways in Dipropyl Carbonate Synthesis

Mechanistic Interpretations of Transesterification Processes

Transesterification is an equilibrium-limited organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com In the context of dipropyl dicarbonate (B1257347) synthesis, this typically involves two sequential equilibrium steps: first, the reaction of dimethyl carbonate with n-propanol to form methyl propyl carbonate (MPC), and second, the reaction of MPC with another molecule of n-propanol to yield the final product, dipropyl dicarbonate, and methanol (B129727) as a byproduct.

Driving the reaction towards the product side often requires strategies like removing the methanol byproduct to shift the equilibrium.

The core of the transesterification process is a nucleophilic substitution reaction. rsc.org The mechanism can proceed via different pathways, largely dependent on whether the reaction is catalyzed by a base or an acid.

In base-catalyzed transesterification , the reaction is initiated by the deprotonation of the alcohol (n-propanol) by the basic catalyst, forming a highly nucleophilic propoxide anion (CH₃CH₂CH₂O⁻). byjus.commasterorganicchemistry.com This strong nucleophile then attacks the electrophilic carbonyl carbon of the dimethyl carbonate. This leads to the formation of a tetrahedral intermediate. byjus.com Subsequently, the intermediate collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the new carbonate ester (first MPC, then DPC). byjus.commasterorganicchemistry.com The methoxide ion is then protonated by the catalyst or another alcohol molecule, regenerating the catalyst and producing methanol. byjus.com

The sequence for the first substitution is as follows:

Deprotonation: CH₃CH₂CH₂OH + Base ⇌ CH₃CH₂CH₂O⁻ + [Base-H]⁺

Nucleophilic Attack: The propoxide ion attacks the carbonyl carbon of DMC.

Intermediate Collapse: The tetrahedral intermediate expels a methoxide ion to form methyl propyl carbonate.

This process is repeated with another propoxide ion attacking the methyl propyl carbonate to form this compound.

In acid-catalyzed transesterification , the mechanism begins with the protonation of the carbonyl oxygen of the dimethyl carbonate by the acid catalyst. byjus.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic n-propanol molecule. byjus.com After the alcohol attacks, an intramolecular proton transfer occurs, followed by the elimination of a methanol molecule. masterorganicchemistry.com Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carbonate product. masterorganicchemistry.com

Catalyst Structure-Activity Relationships and Surface Phenomena

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalyst's structural and surface properties. Heterogeneous solid base catalysts are commonly investigated for this reaction due to their effectiveness and ease of separation.

The basicity of a catalyst is a critical factor in the transesterification of dimethyl carbonate with n-propanol. The basic sites on the catalyst surface are responsible for activating the n-propanol by abstracting a proton, thereby generating the nucleophilic propoxide species. smolecule.com

The strength and density of these basic sites significantly influence catalytic activity. acs.org Research on catalysts like Mg-Al composite oxides containing Lanthanum (La) for DPC synthesis has shown that the catalytic activity is closely related to the amount of moderate-strength basic sites. acs.orgresearchgate.net It was found that increasing the La content to an optimal level enhanced the number of these moderately basic sites, which were identified as the catalytically-active centers for the reaction. acs.orgresearchgate.net However, an excess of La led to the formation of different types of basic sites (bridging bidentate carbonate) which resulted in a decrease in catalytic activity. acs.org Similarly, studies on CO₂ methanation have also highlighted the crucial role of medium basic sites in facilitating reactions. mdpi.com

The method used to prepare a catalyst has a profound effect on its final physicochemical properties, including surface area, pore structure, and the nature and distribution of active sites. acs.orgunimi.it For instance, in the synthesis of La-doped Mg-Al composite oxides, the co-precipitation method was used to create hydrotalcite-like compounds as catalyst precursors. acs.orgresearchgate.net The subsequent calcination of these precursors at specific temperatures is crucial for forming the desired mixed oxide structure with accessible active basic sites. acs.org

The calcination temperature can influence the catalyst's structure, composition, and surface alkali strength, which in turn affects its catalytic performance. acs.org The preparation method also impacts the catalyst's morphology; for example, catalysts with nanoplate morphology have been shown to possess more accessible active sites, leading to superior catalytic activity. acs.org

For industrial applications, the long-term stability and reusability of a catalyst are paramount. researchgate.netnih.gov A good catalyst should maintain its activity and selectivity over multiple reaction cycles. Studies on catalysts for carbonate synthesis often include reusability tests. For example, activated carbon-supported K₂CO₃ catalysts used for DPC synthesis were tested for repeated use, with one study showing that the catalytic activity remained at 85.1% after the third cycle. acs.org Another study on K₂CO₃ supported on an Hβ sieve found no significant difference in the catalyst's IR spectrum before and after a 10-hour reaction, indicating excellent stability and potential for reuse. akjournals.com

Catalyst deactivation can occur due to several reasons, such as the leaching of active species into the reaction mixture, poisoning of active sites, or structural changes like sintering at high temperatures. researchgate.net Hot filtration tests are often performed to confirm the heterogeneous nature of the catalyst and the stability of the active components. researchgate.net In some cases, deactivated catalysts can be regenerated, for instance, by calcination, to restore their activity. mdpi.com

Research Findings on Catalysts for this compound (DPC) Synthesis

The following table summarizes the performance of various heterogeneous catalysts in the synthesis of this compound via transesterification.

| Catalyst | Starting Materials | Reaction Temp. | Reaction Time | DMC Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Source(s) |

| Mg-Al-La Oxide (nMg:nAl:nLa = 3:1:0.7) | DMC, n-propanol | Not Specified | Not Specified | 98.4 | 95.4 | ~93.9 | acs.orgresearchgate.net |

| 28% K₂CO₃/Hβ Sieve | DMC, n-propanol | 363 K (90°C) | 10 h | 94.4 | 58.7 | ~55.4 | akjournals.comakjournals.com |

| 15% K₂CO₃/Activated Carbon | DMC, n-propanol | Not Specified | 5 h | ~85 (estimated) | ~65 (estimated) | ~55 | acs.org |

Chemical Reactivity and Transformation Chemistry of Dipropyl Carbonate

Transalkoxylation Reactions Involving Dipropyl Carbonate

Transalkoxylation, or the exchange of alkoxy groups, is a fundamental reaction of dialkyl carbonates. This process is typically catalyzed and is crucial for the synthesis of asymmetric carbonates and other valuable organic compounds.

Dipropyl dicarbonate (B1257347) can undergo transesterification with other dialkyl carbonates, such as diethyl carbonate (DEC), to produce mixed carbonates. For instance, the reaction between dipropyl dicarbonate and diethyl carbonate can yield ethyl propyl carbonate. This equilibrium-driven reaction is often facilitated by a catalyst to achieve a desirable yield of the mixed carbonate. One reported method for this transformation involves the use of an enzyme catalyst, Novozym 435, which demonstrates the potential for green chemistry applications in carbonate synthesis. chemicalbook.in

The general scheme for this exchange reaction can be represented as:

(CH₃CH₂CH₂O)₂CO + (CH₃CH₂O)₂CO ⇌ 2 CH₃CH₂CH₂OCOO CH₂CH₃

This reaction highlights the dynamic nature of the carbonate functional group and its ability to participate in reversible exchange processes.

Reactions with Inorganic Precursors (e.g., Hydrous Titanium Dioxide)

This compound has been shown to react with inorganic precursors to form organometallic compounds. A notable example is its reaction with hydrous titanium dioxide (TiO₂·nH₂O). This process offers a method for synthesizing titanium tetra-n-propoxide [Ti(OPrⁿ)₄], a valuable titanium alkoxide. chemicalbook.inrsc.org

TiO₂·nH₂O + 2 (CH₃CH₂CH₂O)₂CO → Ti(OCH₂CH₂CH₃)₄ + 2 CO₂ + nH₂O

This reaction provides a high-yield route to titanium tetra-n-propoxide and is a convenient method for producing chlorine-free titanium alkoxides. rsc.org The reaction rate can be enhanced by the presence of a catalyst, such as sodium hydroxide (B78521). rsc.org

Functionality as an Intermediate in Advanced Organic Syntheses

Beyond its direct applications, this compound and other dialkyl carbonates are pivotal intermediates in more complex organic syntheses. They serve as "green" reagents, offering a less toxic alternative to hazardous compounds like phosgene (B1210022) for carbonylation reactions. researchgate.netresearchgate.netrsc.org Their role as intermediates is crucial in the construction of a variety of organic molecules.

For example, dialkyl carbonates are used in the synthesis of quaternary salts. In a two-step process, a tertiary amine or a phosphine (B1218219) is first quaternized with a carbonic acid diester like dipropyl carbonate. The resulting quaternary carbonate is then treated with an acid to produce the desired quaternary salt. google.com

Furthermore, the principles of reactivity seen with this compound are mirrored in the broader applications of other dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), in the synthesis of pharmaceuticals and other fine chemicals. derpharmachemica.comresearchgate.net These carbonates can act as both alkylating and alkoxycarbonylating agents, depending on the reaction conditions and the nucleophile involved. rsc.org This dual reactivity makes them powerful tools in the synthetic chemist's arsenal, enabling the construction of complex molecular architectures. While specific examples detailing this compound as an intermediate in multi-step syntheses are not as prevalent in the reviewed literature as those for DMC or di-tert-butyl dicarbonate (Boc anhydride) wikipedia.orgorganic-chemistry.org, its analogous structure and reactivity suggest its potential in similar synthetic strategies.

Degradation Pathways and Chemical Stability of Dipropyl Carbonate

The stability of dipropyl carbonate is a critical factor in its various applications, from a solvent to a potential fuel additive. Its degradation can occur through several pathways, primarily influenced by temperature, oxidative stress, and the specific chemical environment it is in. Understanding these degradation mechanisms is essential for predicting its behavior and lifespan in different systems.

Advanced Characterization and Analytical Methodologies for Dipropyl Carbonate Research

Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopic methods are indispensable in the study of dipropyl dicarbonate (B1257347), providing detailed insights into its molecular structure and the mechanisms of its formation. These techniques allow for real-time monitoring of reactions and precise identification of products and intermediates.

Fourier Transform Infrared (FT-IR) Spectroscopy in Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for monitoring the progress of chemical reactions in real-time. jascoinc.comirdg.org This technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. mdpi.com In the synthesis of carbonates, FT-IR can be used to track the consumption of reactants and the formation of products by observing changes in the characteristic absorption bands. mdpi.comnih.gov

For organic carbonates like dipropyl dicarbonate, the most significant spectral feature is the strong absorption band associated with the carbonyl group (C=O) stretching vibration. spectroscopyonline.com This peak typically appears in the region of 1740-1760 cm⁻¹ for saturated carbonates. spectroscopyonline.com During synthesis, the appearance and increase in the intensity of this band indicate the formation of the dicarbonate product. Concurrently, the disappearance or decrease in the intensity of bands corresponding to reactant functional groups, such as the hydroxyl (-OH) stretch of an alcohol precursor, would signal their consumption.

In situ FT-IR, often using attenuated total reflection (ATR) or fiber-optic probes, allows for continuous monitoring of the reaction mixture without the need for sample extraction. researchgate.net This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration. jascoinc.com

Table 1: Characteristic FT-IR Absorption Bands for Monitoring this compound Synthesis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Carbonyl (C=O) | Stretch | 1740 - 1760 | Appearance/increase indicates product formation. spectroscopyonline.com |

| C-O | Stretch | 1240 - 1280 | Appearance/increase supports product formation. spectroscopyonline.com |

| Hydroxyl (O-H) | Stretch (Broad) | 3200 - 3600 | Disappearance indicates consumption of alcohol reactant. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Generally present in reactants and products; can be used as an internal standard. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the chemical environment, connectivity, and quantity of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.netpitt.edu

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the chemically non-equivalent protons in the propyl chains. The protons on the carbons adjacent to the oxygen atoms (O-CH₂) are deshielded and would appear at a lower field (higher ppm value) compared to the other methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the structure.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. nih.govresearchgate.net For this compound, separate signals would be observed for the carbonyl carbon, the two methylene carbons, and the terminal methyl carbon of the propyl group. The chemical shift of the carbonyl carbon is particularly characteristic, appearing significantly downfield (typically >150 ppm). oregonstate.edu

Combining data from both ¹H and ¹³C NMR allows for a complete and confident identification of the this compound structure, distinguishing it from isomers and potential byproducts. mdpi.com

Table 2: Predicted NMR Spectral Data for this compound (C₇H₁₄O₃)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -CH₃ | ~0.9 | Triplet |

| -CH₂- | ~1.7 | Sextet | |

| O-CH₂- | ~4.2 | Triplet | |

| ¹³C NMR | -CH₃ | ~10 | - |

| -CH₂- | ~22 | - | |

| O-CH₂- | ~69 | - | |

| C=O | ~155 | - |

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and performing quantitative analysis. chromatographyonline.com Gas Chromatography (GC) and Liquid Chromatography (LC) are the most common methods employed for this purpose.

Gas Chromatography/Mass Spectrometry (GC/MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary phase lining the column. Compounds with higher volatility and lower affinity for the stationary phase elute faster. The separated components are then detected, often by a mass spectrometer (MS), which provides both quantification and structural identification based on the mass-to-charge ratio and fragmentation patterns of the ionized molecules. mdpi.com This combination is powerful for identifying and quantifying impurities in a this compound sample. mdpi.com

Liquid Chromatography (LC): LC methods, such as High-Performance Liquid Chromatography (HPLC), are used for separating compounds in a liquid mobile phase. Separation occurs based on the compound's interaction with a solid stationary phase packed in a column. While less common for a volatile compound like this compound, LC can be advantageous if the compound is thermally sensitive or if impurities are non-volatile. Different detectors, such as UV-Vis or refractive index detectors, can be used for quantification.

Both GC and LC methods require calibration with a known standard of this compound to perform accurate quantitative analysis. The purity of a sample is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

X-ray Diffraction (XRD) for Crystalline Structure and Catalyst Characterization

X-ray Diffraction (XRD) is a fundamental technique for characterizing crystalline materials. dntb.gov.ua While this compound itself is a liquid at room temperature, XRD is critically important for analyzing the solid catalysts often used in its synthesis. malvernpanalytical.commalvernpanalytical.com Heterogeneous catalysis is a common route for carbonate synthesis, and the structure of the catalyst directly influences its activity and selectivity. mdpi.com

XRD analysis of a catalyst can provide several key pieces of information:

Phase Identification: It identifies the crystalline phases present in the catalyst material (e.g., specific metal oxides, zeolites). researchgate.net This is crucial for confirming that the desired catalyst was synthesized correctly.

Crystallite Size: The broadening of XRD peaks can be used to estimate the average size of the catalyst crystallites, which is important as smaller particles often lead to higher surface area and reactivity.

Crystallinity: XRD can determine the degree of crystallinity in a material, distinguishing between crystalline and amorphous components.

Lattice Parameters: Precise measurement of the diffraction angles allows for the calculation of the unit cell parameters of the catalyst's crystal lattice. Changes in these parameters can indicate the incorporation of dopants or the presence of strain.

By providing a detailed picture of the catalyst's physical structure, XRD helps researchers understand how synthesis parameters affect the final material and how the catalyst's structure relates to its performance in the synthesis of this compound. mdpi.com

Thermogravimetric Analysis (TG-DTA) and Adsorption-Desorption Isotherms for Material Properties

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. dntb.gov.uaresearchgate.net When used together (TG-DTA), these techniques provide information about the thermal stability, decomposition, and phase transitions of materials, particularly the catalysts used in this compound synthesis. f1000research.comnih.gov For a catalyst, TGA can reveal the temperatures at which it loses water, decomposes, or undergoes redox reactions. This is vital for determining the optimal calcination temperature and the maximum operating temperature for the catalyst in a reactor. researchgate.net

Adsorption-Desorption Isotherms: The textural properties of heterogeneous catalysts, such as surface area and porosity, are critical for their performance. These properties are typically determined by gas adsorption-desorption analysis, most commonly using nitrogen (N₂) at 77 K. uq.edu.au An adsorption-desorption isotherm is a plot of the amount of gas adsorbed on the material's surface versus the equilibrium pressure at a constant temperature.

From these isotherms, several important parameters can be calculated:

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material. A high surface area is often desirable for catalysts as it provides more active sites for the reaction.

Pore Volume and Pore Size Distribution: The shape of the isotherm, particularly the hysteresis loop observed between the adsorption and desorption branches, provides information about the size, shape, and volume of the pores within the catalyst. dtic.milresearchgate.net

Understanding these material properties is crucial for designing efficient catalysts for the synthesis of this compound.

Temperature Programmed Desorption with CO₂ (CO₂-TPD) for Basicity Assessment of Catalysts

The synthesis of carbonates often involves the activation of carbon dioxide (CO₂), a process that can be facilitated by basic sites on the surface of a heterogeneous catalyst. rsc.org Temperature Programmed Desorption of CO₂ (CO₂-TPD) is a widely used technique to characterize the basicity of these materials. iitm.ac.in

The CO₂-TPD experiment involves several steps:

Pre-treatment: The catalyst is first heated under an inert gas flow to clean its surface.

Adsorption: A flow of CO₂ is passed over the catalyst at a specific temperature, allowing CO₂ molecules to adsorb onto the basic sites.

Purging: Any weakly bound or gas-phase CO₂ is removed by flowing an inert gas over the sample.

Desorption: The temperature of the catalyst is increased at a constant rate, causing the adsorbed CO₂ to desorb from the surface. A detector, such as a thermal conductivity detector (TCD) or a mass spectrometer, monitors the concentration of CO₂ in the effluent gas.

The resulting TPD profile is a plot of the detector signal versus temperature. The position and area of the desorption peaks provide key information:

Peak Temperature: The temperature at which a desorption peak occurs corresponds to the strength of the basic sites. Low-temperature peaks (e.g., 50-200°C) indicate weak basic sites, while high-temperature peaks (>400°C) correspond to strong basic sites. researchgate.net

Peak Area: The area under the peaks is proportional to the total number of basic sites on the catalyst surface. researchgate.net

By quantifying the number and strength of basic sites, CO₂-TPD provides critical insights for developing and optimizing catalysts for reactions involving CO₂ activation, such as the synthesis of this compound. rsc.org

Emerging Applications and Future Research Frontiers for Dipropyl Carbonate

Dipropyl carbonate (DPC) is an organic chemical compound belonging to the carbonate ester family. While less common than its counterparts, dimethyl carbonate (DMC) and diethyl carbonate (DEC), it is gaining attention for its potential in various advanced applications. Research is beginning to explore its unique properties as a building block for new materials, a component in energy technologies, and a green process solvent. This article focuses on the emerging applications and future research directions for dipropyl carbonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.